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molecular formula C9H15NO4 B068162 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 181212-90-8

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No. B068162
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989634B2

Procedure details

The title compound was prepared following the procedure described in Step B of Intermediate 135 using methyl 1-BOC-2-aziridinecarboxylate prepared in Step B.
Name
Intermediate 135
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(N(C1C=CC(Cl)=CC=1)[C@@H](C(O)=O)C)(=O)=O.[C:18]([N:25]1[CH2:27][CH:26]1[C:28]([O:30]C)=[O:29])([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>>[C:18]([N:25]1[CH2:27][CH:26]1[C:28]([OH:30])=[O:29])([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]

Inputs

Step One
Name
Intermediate 135
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)N([C@H](C)C(=O)O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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